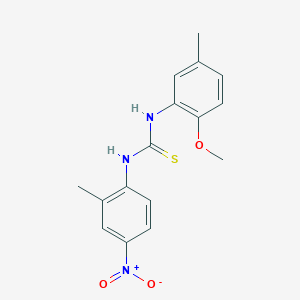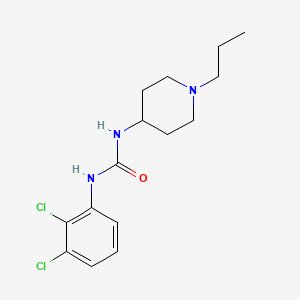
2-(2-naphthylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide
Übersicht
Beschreibung
2-(2-naphthylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide, also known as NNSH, is a chemical compound that has been extensively studied for its potential use as a biological probe. This compound is a hydrazine derivative that is used to selectively inhibit cysteine proteases, which are enzymes that play a key role in various biological processes.
Wirkmechanismus
2-(2-naphthylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide works by irreversibly binding to the active site of cysteine proteases. It forms a covalent bond with the cysteine residue in the active site, which prevents the enzyme from functioning properly. This results in the inhibition of the enzyme's activity and the disruption of the biological process it is involved in.
Biochemical and Physiological Effects:
2-(2-naphthylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of caspases. It has also been shown to reduce inflammation by inhibiting the activity of cathepsins. Additionally, 2-(2-naphthylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to have neuroprotective effects by inhibiting the activity of calpains.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-naphthylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide has several advantages as a biological probe. It is a potent and selective inhibitor of cysteine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, 2-(2-naphthylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide is stable and easy to use in lab experiments. However, there are also limitations to using 2-(2-naphthylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide. It can be toxic to cells at high concentrations, and its irreversible binding to cysteine proteases can make it difficult to study the recovery of enzyme activity after inhibition.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-naphthylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide. One area of research is the development of more selective inhibitors of cysteine proteases. Another area of research is the use of 2-(2-naphthylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of 2-(2-naphthylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide as a tool for studying the role of cysteine proteases in various biological processes is an ongoing area of research.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide has been extensively studied for its potential use as a biological probe. It is a potent and selective inhibitor of cysteine proteases, which are enzymes that play a key role in various biological processes such as apoptosis, inflammation, and antigen processing. 2-(2-naphthylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to inhibit the activity of various cysteine proteases, including caspases, cathepsins, and calpains. This makes 2-(2-naphthylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide a valuable tool for studying the role of cysteine proteases in various biological processes.
Eigenschaften
IUPAC Name |
1-(naphthalen-2-ylsulfonylamino)-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c22-17(18-14-6-3-7-15(11-14)21(23)24)19-20-27(25,26)16-9-8-12-4-1-2-5-13(12)10-16/h1-11,20H,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWMSEPWIVELFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NNC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-ylsulfonyl)-N-(3-nitrophenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 5-oxo-6,11-diazatricyclo[7.3.1.0~2,7~]trideca-2(7),3-diene-11-carboxylate](/img/structure/B4117950.png)



![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4117976.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4117981.png)
![N-(2,5-dimethoxyphenyl)-2-[(2,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4117993.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4117997.png)
![3-hydroxy-3-(4-methyl-3-nitrophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4117998.png)
![1-amino-N,N-dibutyl-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4118007.png)
![N-(4-chlorobenzyl)-2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4118014.png)

![N-(3-chlorophenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B4118027.png)
![N-1,3-benzodioxol-5-yl-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4118030.png)